molecular formula C10H10N2O B048587 4,4'-Dipyridyl hydrate CAS No. 123333-55-1

4,4'-Dipyridyl hydrate

Cat. No. B048587
M. Wt: 174.2 g/mol
InChI Key: JJRKHJXMBCYHSH-UHFFFAOYSA-N
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Description

4,4'-Dipyridyl hydrate is a compound of interest in the field of chemistry due to its ability to form coordination complexes with various metals. These complexes are studied for their potential applications in catalysis, materials science, and luminescence.

Synthesis Analysis

The synthesis of 2,2′-dipyridyl diselenides, closely related to 4,4'-Dipyridyl compounds, can be achieved through a simple and convenient method using non-cryogenic conditions. This involves reacting elemental selenium with hydrazine hydrate in sodium hydroxide to form diselenide anions, which then react with 2-bromopyridines to afford the title compounds in good yields (Bhasin & Singh, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-Dipyridyl hydrate, such as coordination polymers assembled from triazine-based polycarboxylate and in-situ-generated pyridine-4-thiolate or dipyridylsulfide ligands, demonstrates the ability to form complex 3D networks. These structures exhibit unusual luminescence thermochromism, showing significant changes in emission bands upon temperature variation (Zhu et al., 2011).

Chemical Reactions and Properties

4,4'-Dipyridyl hydrate and its derivatives participate in various chemical reactions, including coordination to form polymers and complexes. For instance, reactions involving copper bromide and 2,2'-dipyridyl result in the synthesis of compounds with distinct molecular, one-dimensional, and two-dimensional structures (Hammond et al., 1999).

Physical Properties Analysis

The physical properties, such as photoluminescence and crystallinity, of compounds containing dipyridyl units can vary significantly depending on their structure and the nature of their coordination with metals. Coordination polymers with dipyridyl ligands have been found to exhibit notable photoluminescent properties, with potential applications in sensing and light-emitting devices (Liu et al., 2012).

Chemical Properties Analysis

The chemical behavior of 4,4'-Dipyridyl hydrate derivatives in the formation of coordination polymers and complexes highlights their versatility as ligands. The flexibility and conformational variety of dipyridyl-containing compounds contribute to the diversity of structures and properties observed in their coordination chemistry, influencing their potential applications in materials science and catalysis (Beyerlein & Tieke, 2000).

Scientific Research Applications

  • Nonlinear Optical Properties : It's used for studying nonlinear optical properties of iron(II) pentacyanide complexes with quaternary nitrogen electron acceptor units (Coe et al., 2009).

  • Polymeric Hydrogen-Bonded Networks : The compound aids in designing polymeric hydrogen-bonded networks involving aromatic carboxylic acids with N-H substitutions (Lynch, Chatwin, & Parsons, 1999).

  • Coordination Frameworks : It induces spontaneous resolution in 3D coordination frameworks (Yue et al., 2016) and is used in the synthesis of coordination polymer materials with Co(II), Cd(II), and Ag(I) ions (Hawes et al., 2016).

  • Electrochemical Research : It's applicable in electrochemical research, including cyclic voltammetry and electrochemical reactions (Lieder & Schläpfer, 1996).

  • Shape-Specific Solids : Used as a ligand for the coordination of Cd(2+) ion in shape-specific solids (Selby et al., 2002).

  • Synthesis of Derivatives : It is utilized in the preparation of various 2,2′-dipyridyl diselenides and their derivatives (Bhasin & Singh, 2002).

  • Cocrystallizing Agent : Serves as a versatile cocrystallizing agent in reactions with pyromellitic acid and fumaric acid (Du et al., 2006).

  • Electron Traps and Recombination Centers : Thermal treatment of tris (dipyridyl) Co(III) perchlorate creates electron traps and recombination centers, aiding in the study of exo-electron emission (Nath & Vaish, 1967).

  • Fluorescent Sensor : Employed as a turn-on fluorescent sensor for thiol-containing amino acids (Zhang et al., 2017).

  • Study of Formation Mechanisms : The phase solubility diagram of SAA/4,4′-dipy cocrystals helps understand their formation mechanisms, solution behavior, and solid-state properties (Lee, Kim, & Ulrich, 2015).

  • Liquid Crystalline Phases : Complexes with 4-(oligodimethylsiloxyl)alkoxybenzoic acids exhibit liquid crystalline phases (Nishikawa & Samulski, 2000).

  • Self-Assembly Processes : Protons from strong acids accelerate the self-assembly processes of linear dipyridyl polyaromatic molecules, offering insights into self-assembling processes in acidic environments (Li et al., 2012).

  • ESR Spectrum Analysis : The high-resolution ESR spectrum of 4,4′-dipyridyl assists in analyzing the radical's structure and function (Bruin et al., 1962).

  • Pharmaceutical Applications : Synthesized 2,5-dipyridyl-1,3,4-oxadiazoles have potential applications in pharmaceuticals due to their mild reaction conditions and simplified operational procedure (He Xin-we, 2014).

  • Corrosion and Dissolution Protection : 4-MTHT, a derivative, is an effective inhibitor for corrosion and dissolution protection of mild steel in hydrochloric acid solution (Bentiss et al., 2007).

  • Toxicological Effects : Dipyridyl isomers may exhibit toxicological effects including neurotoxicity, cytotoxicity, and lethality at certain doses (Li et al., 2004).

  • Spatial Structure Study : Magnetic birefringence is used to study the spatial structure of dipyridyl derivatives in solutions (Timosheva et al., 1991).

  • Complexes with Rare-Earth Perchlorates : 4,4′-Dipyridyl complexes with rare-earth perchlorates have been synthesized, with studies on their IR spectra and other physical properties (Czakis-Sulikowska et al., 1982).

  • Solvation Effects : Solvation effects impact the interconversion barriers and photoabsorption of dipyridyl isomers (Santos & Souza, 2021).

Safety And Hazards

4,4’-Dipyridyl hydrate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

properties

IUPAC Name

4-pyridin-4-ylpyridine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKHJXMBCYHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583419
Record name 4,4'-Bipyridine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipyridine hydrate

CAS RN

123333-55-1
Record name 4,4'-Bipyridine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bipyridyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
WJ Roth, CT Kresge - Microporous and mesoporous materials, 2011 - Elsevier
The layered material NU-6(1), precursor to zeolite NSI, contains 4,4′-dipyridyl (dipy) structure directing agent between layers composed of silica. The intercalated dipy has been …
Number of citations: 37 www.sciencedirect.com
JE Premecz, ME Ford - Journal of Chromatography A, 1987 - Elsevier
Capillary gas chromatographic methodology for separation of complex mixtures of substituted pyridines has been demonstrated on polar (CAM) and non-polar (DB-5) columns. …
Number of citations: 18 www.sciencedirect.com
I Markovich, D Mandler - Analyst, 2001 - pubs.rsc.org
A new approach for designing a voltammetric selective electrode is presented. The approach is based on the formation of a disorganised inert self-assembled monolayer (SAM), in …
Number of citations: 36 pubs.rsc.org
E Zhang, GP Hao, ME Casco, V Bon, S Grätz… - Journal of Materials …, 2018 - pubs.rsc.org
A novel carbon material with an ultra-hydrophilic surface and an ordered arrangement of uniformly sized mesopores is synthesized via a solvent-free nanocasting approach conducted …
Number of citations: 32 pubs.rsc.org
CF Kuo, I Fridovich - Journal of Biological Chemistry, 1988 - ASBMB
A variety of nitrogenous compounds broaden the activity versus pH profile for the peroxidation of dianisidine catalyzed by horseradish peroxidase (HRP), but not by myeloperoxidase, …
Number of citations: 20 www.jbc.org
X Lu, GP Hao, X Sun, S Kaskel… - Journal of Materials …, 2017 - pubs.rsc.org
Li–O2 batteries trigger worldwide interest as promising candidates for future energy supplies. One of the major challenges regarding current Li–O2 batteries is exploring highly efficient …
Number of citations: 31 pubs.rsc.org
J Miller-Holt, I Baskerville-Abraham, M Sakimura… - Toxicology Reports, 2022 - Elsevier
Non-clinical in vitro studies were conducted to investigate the characteristics of extracts from tobacco free nicotine pouches alongside a reference snus product and/or 1R6F reference …
Number of citations: 3 www.sciencedirect.com
L Yang, Y Song, L Wang - Journal of materials chemistry B, 2020 - pubs.rsc.org
Ratiometric fluorescence sensors that are achieved via the ratiometric fluorescence intensity changes of emission peaks based on multi-emission fluorescence probes show a huge …
Number of citations: 85 pubs.rsc.org
W Ju, A Bagger, GP Hao, AS Varela, I Sinev… - Nature …, 2017 - nature.com
Direct electrochemical reduction of CO 2 to fuels and chemicals using renewable electricity has attracted significant attention partly due to the fundamental challenges related to …
Number of citations: 914 www.nature.com
D Wu, W Tan, H Li, Z Lei, L Deng, Y Kong - Analyst, 2019 - pubs.rsc.org
Conductive materials are valuable supports and widely applied in electrochemical analysis. In the current article, a mesoporous organosilica sphere (S,S)-CPMO-3 with the chiral group …
Number of citations: 24 pubs.rsc.org

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